molecular formula C36H38N2O2 B3427795 Solvent Blue 97 CAS No. 61969-44-6

Solvent Blue 97

Cat. No.: B3427795
CAS No.: 61969-44-6
M. Wt: 530.7 g/mol
InChI Key: IBABXJRXGSAJLQ-UHFFFAOYSA-N
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Description

Solvent Blue 97, also known as 1,4-bis(2,6-diethyl-4-methylphenyl)amino-9,10-anthracenedione, is an organic dye belonging to the anthraquinone class. It is characterized by its deep blue color and is primarily used in the coloration of plastics and synthetic fibers. This compound is known for its high tinting strength, excellent light fastness, and superior thermal resistance .

Biochemical Analysis

Biochemical Properties

Solvent Blue 97 plays a significant role in biochemical reactions, particularly as a fluorescent dye. It interacts with various biomolecules, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions . These interactions enable this compound to bind to specific sites on biomolecules, allowing researchers to visualize and track these molecules in various biological processes. For instance, this compound can be used to stain proteins in gel electrophoresis, facilitating the identification and analysis of protein bands .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, when used as a fluorescent dye, this compound can be taken up by cells and localized to specific cellular compartments, allowing researchers to study the dynamics of cellular processes in real-time . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, potentially altering their activity and, consequently, the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, such as proteins and enzymes, through non-covalent interactions . This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, altering their activity and, consequently, the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as light exposure, temperature, and pH . Over time, this compound may degrade, leading to a reduction in its fluorescence intensity and effectiveness as a dye . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used in high concentrations or over extended periods .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not produce significant adverse effects . At higher doses, this compound can exhibit toxic effects, including skin irritation and potential systemic toxicity . Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced . It is essential to carefully control the dosage of this compound in animal studies to avoid potential toxic effects and ensure accurate results .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It can interact with metabolic enzymes and cofactors, potentially altering their activity and affecting the overall metabolic flux . For example, this compound may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites within the cell . Additionally, this compound can affect the levels of specific metabolites by altering the activity of enzymes involved in their synthesis or degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization to specific cellular compartments . For instance, this compound may be transported into cells via endocytosis and subsequently distributed to organelles such as the endoplasmic reticulum or mitochondria . The distribution of this compound within cells can influence its activity and effectiveness as a dye .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, this compound may be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism . The precise localization of this compound within cells is essential for its role in biochemical and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Blue 97 is synthesized through a multi-step process involving the reaction of 1,4-dihydroxyanthraquinone with 2,6-diethyl-4-methylaniline. The process typically involves the following steps:

    Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco form using a reducing agent such as sodium dithionite.

    Condensation: The reduced form is then condensed with 2,6-diethyl-4-methylaniline in the presence of a condensing agent like trimethyl borate.

    Oxidation: The resulting product is oxidized to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is obtained as a blue crystalline powder, which is then filtered, washed, and dried .

Chemical Reactions Analysis

Types of Reactions: Solvent Blue 97 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different colors and properties depending on the substituents .

Scientific Research Applications

Solvent Blue 97 has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye in the synthesis of other organic compounds and as a tracer in chromatography.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.

    Industry: Widely used in the coloration of plastics, synthetic fibers, and coatings

Comparison with Similar Compounds

Solvent Blue 97 stands out for its superior performance in high-temperature applications and its excellent stability under various conditions.

Properties

IUPAC Name

1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBABXJRXGSAJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067710
Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
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Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32724-62-2, 61969-44-6
Record name 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32724-62-2
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Record name 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone
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Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
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Record name 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone
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Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]
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Record name 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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